molecular formula C10H9N3O3S B14006868 N-(Cyano(methylthio)methyl)-p-nitrobenzamide CAS No. 31666-17-8

N-(Cyano(methylthio)methyl)-p-nitrobenzamide

Katalognummer: B14006868
CAS-Nummer: 31666-17-8
Molekulargewicht: 251.26 g/mol
InChI-Schlüssel: WHRSLRUGPLZANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyano(methylthio)methyl)-p-nitrobenzamide is a compound that features a cyano group, a methylthio group, and a p-nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyano(methylthio)methyl)-p-nitrobenzamide typically involves the reaction of p-nitrobenzoyl chloride with a cyano(methylthio)methylamine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher efficiency and yield, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Cyano(methylthio)methyl)-p-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(Cyano(methylthio)methyl)-p-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(Cyano(methylthio)methyl)-p-nitrobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Cyano(methylthio)methyl)-p-nitrobenzamide is unique due to the presence of both a cyano group and a nitro group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

31666-17-8

Molekularformel

C10H9N3O3S

Molekulargewicht

251.26 g/mol

IUPAC-Name

N-[cyano(methylsulfanyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C10H9N3O3S/c1-17-9(6-11)12-10(14)7-2-4-8(5-3-7)13(15)16/h2-5,9H,1H3,(H,12,14)

InChI-Schlüssel

WHRSLRUGPLZANB-UHFFFAOYSA-N

Kanonische SMILES

CSC(C#N)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.